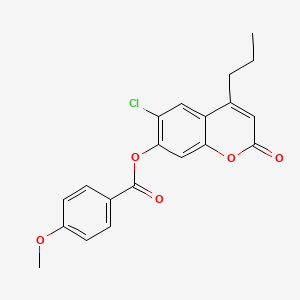![molecular formula C9H10N2O6S B4086358 N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4086358.png)
N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine
Vue d'ensemble
Description
N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine, also known as MNSG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNSG is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine is not fully understood, but it is believed to inhibit the activity of enzymes through the formation of covalent bonds with the active site of the enzyme. N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine has been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme, preventing the binding of substrate molecules.
Biochemical and Physiological Effects:
N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory and antioxidant properties, and potential therapeutic effects for the treatment of diseases such as glaucoma and cancer. N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine has also been shown to have low toxicity, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, the synthesis of N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine can be difficult and time-consuming, and the yield can vary depending on the method used. Additionally, the mechanism of action of N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine, including further studies on its mechanism of action, its potential as a therapeutic agent for the treatment of diseases such as glaucoma and cancer, and its use as a diagnostic tool for imaging techniques such as PET. Additionally, further research is needed to optimize the synthesis of N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine and improve the yield.
Applications De Recherche Scientifique
N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, and has potential as a therapeutic agent for the treatment of diseases such as glaucoma and cancer. N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine has also been studied for its anti-inflammatory and antioxidant properties, and its potential as a diagnostic tool for imaging techniques such as positron emission tomography (PET).
Propriétés
IUPAC Name |
2-[(4-methyl-3-nitrophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-6-2-3-7(4-8(6)11(14)15)18(16,17)10-5-9(12)13/h2-4,10H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXFVFHOSYICDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(1-adamantylamino)carbonyl]amino}-4-chlorobenzoate](/img/structure/B4086275.png)
![N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4086279.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4086288.png)
![2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4086292.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4086296.png)
![7-(difluoromethyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086298.png)
![4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile](/img/structure/B4086305.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086327.png)

![1-(2-pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4086335.png)

![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B4086352.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4086359.png)
![3-nitro-N-[4-(1-piperidinyl)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4086361.png)